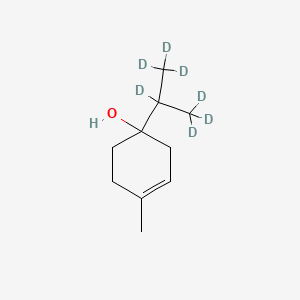

rac Terpinen-4-ol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Terpinen-4-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated Terpinen-4-ol, a molecule of significant interest in pharmaceutical development. By strategically replacing hydrogen atoms with deuterium, it is possible to modulate the metabolic fate of Terpinen-4-ol, potentially enhancing its therapeutic efficacy and safety profile. This document delves into the theoretical underpinnings of deuterium substitution, offers a comparative analysis of the physicochemical properties of deuterated and non-deuterated Terpinen-4-ol, and provides detailed experimental protocols for its synthesis and characterization. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this novel molecular entity.

Introduction: The Rationale for Deuterating Terpinen-4-ol

Terpinen-4-ol, a monoterpenoid alcohol and the primary active constituent of tea tree oil, has garnered considerable attention for its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties. Its therapeutic potential, however, can be limited by its metabolic instability. The primary route of metabolism for many xenobiotics, including Terpinen-4-ol, is oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. This metabolic process often involves the cleavage of carbon-hydrogen (C-H) bonds.

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[1] The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE) , can significantly slow down the rate of metabolism at the site of deuteration, thereby increasing the drug's half-life and systemic exposure. By selectively deuterating Terpinen-4-ol at its metabolically labile positions, we can potentially create a more robust therapeutic agent with an improved pharmacokinetic profile.

Comparative Physicochemical Properties: Terpinen-4-ol vs. Deuterated Terpinen-4-ol

The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule. While a comprehensive experimental dataset for deuterated Terpinen-4-ol is not yet publicly available, we can extrapolate the expected changes based on established principles and data from analogous deuterated compounds.[2] It is important to note that these values are estimations and require experimental verification.

| Property | Terpinen-4-ol (Non-deuterated) | Deuterated Terpinen-4-ol (Estimated) | Rationale for Change |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈-ₓDₓO | Introduction of deuterium atoms. |

| Molecular Weight | 154.25 g/mol | > 154.25 g/mol | Deuterium is heavier than protium. |

| Boiling Point | ~209 °C | Slightly higher | Increased molecular weight and subtle changes in intermolecular forces can lead to a minor increase in boiling point.[3] |

| Density | ~0.93 g/cm³ | Slightly higher | The C-D bond is slightly shorter and stronger than the C-H bond, leading to a more compact molecular structure and a marginal increase in density.[4] |

| Refractive Index | ~1.477 | Slightly lower | Deuteration can slightly decrease the polarizability of a molecule, which may result in a minor decrease in the refractive index.[5] |

| Lipophilicity (LogP) | ~2.8 | Slightly lower | Deuteration can lead to a small decrease in lipophilicity due to alterations in molecular volume and polarizability.[6] |

| Metabolic Stability | Moderate | Significantly higher | The kinetic isotope effect at the site of C-D bonds slows down metabolism by cytochrome P450 enzymes.[1] |

Note: The exact properties of deuterated Terpinen-4-ol will depend on the specific positions and number of deuterium atoms incorporated.

Strategic Deuteration of Terpinen-4-ol: A Proposed Synthetic Approach

The key to unlocking the therapeutic potential of deuterated Terpinen-4-ol lies in the strategic placement of deuterium atoms at the sites most susceptible to metabolic oxidation. Studies have indicated that the metabolism of Terpinen-4-ol is primarily mediated by CYP2A6 and CYP3A4 enzymes. A proposed synthetic route to a selectively deuterated analog of Terpinen-4-ol could involve the use of deuterated starting materials or reagents. For instance, a synthesis starting from a deuterated p-menthane derivative could be a viable approach.[7]

Proposed Experimental Protocol: Synthesis of d₃-Terpinen-4-ol

This protocol outlines a conceptual pathway for the synthesis of Terpinen-4-ol deuterated at the isopropyl methyl groups, a potential site of metabolic attack.

-

Preparation of Deuterated Isopropyl Precursor:

-

Start with commercially available deuterated acetone (acetone-d₆).

-

Perform a Grignard reaction with methylmagnesium bromide to yield deuterated 2-propanol (2-propanol-d₇).

-

Convert the deuterated alcohol to a suitable leaving group, such as a tosylate or bromide.

-

-

Coupling to a p-Menthane Backbone:

-

Utilize a suitable p-menthane precursor with a reactive site for alkylation, for example, a ketone or an enolate.

-

React the deuterated isopropyl precursor with the p-menthane derivative via a nucleophilic substitution or a Grignard-type reaction to form the deuterated p-menthane skeleton.

-

-

Introduction of the Hydroxyl Group:

-

Employ standard organic chemistry techniques to introduce a hydroxyl group at the C4 position of the deuterated p-menthane skeleton. This could involve epoxidation followed by reduction, or hydroboration-oxidation of a double bond at the appropriate position.

-

-

Purification and Characterization:

-

Purify the final product using column chromatography or preparative HPLC.

-

Confirm the structure and isotopic purity of the deuterated Terpinen-4-ol using NMR (¹H, ²H, ¹³C), GC-MS, and LC-MS.

-

Analytical Characterization of Deuterated Terpinen-4-ol

Rigorous analytical characterization is paramount to confirm the successful synthesis, isotopic enrichment, and purity of deuterated Terpinen-4-ol. A multi-technique approach is essential for a comprehensive evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of deuterated compounds.

-

¹H NMR: The absence or significant reduction of proton signals at the deuterated positions provides direct evidence of successful deuterium incorporation.

-

²H NMR: This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: The carbon signals adjacent to deuterium atoms will exhibit characteristic splitting patterns (due to C-D coupling) and a slight upfield shift, further confirming deuteration.[8]

Diagram: Logical Workflow for Synthesis and Characterization

Caption: A streamlined workflow from synthesis to characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and isotopic distribution of volatile compounds like Terpinen-4-ol.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the purified deuterated Terpinen-4-ol in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Temperature Program: Employ a temperature gradient to ensure good separation of any potential impurities. A typical program might start at 50°C and ramp up to 250°C.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that encompasses the molecular ions of both deuterated and non-deuterated Terpinen-4-ol (e.g., m/z 50-200).

-

-

Data Analysis:

-

Compare the mass spectrum of the deuterated compound to that of a non-deuterated standard.

-

The molecular ion (M⁺) peak will be shifted by the number of incorporated deuterium atoms.

-

Analyze the fragmentation pattern to confirm the location of the deuterium labels.

-

Diagram: Metabolic Pathway and the Kinetic Isotope Effect

Sources

- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

rac Terpinen-4-ol-d7 CAS number and molecular weight

An In-Depth Technical Guide to rac-Terpinen-4-ol-d7 for Advanced Research Applications

Authored by: A Senior Application Scientist

Introduction

Terpinen-4-ol, a monoterpenoid alcohol, is the primary bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia. It is credited with the oil's renowned antimicrobial, anti-inflammatory, and antiseptic properties.[1][2][3] Given its therapeutic potential and increasing use in pharmaceutical and cosmetic formulations, there is a critical need for precise and accurate quantification of Terpinen-4-ol in complex matrices, ranging from raw botanical extracts to biological fluids.[2] This necessitates a robust analytical standard that can account for variability during sample processing and analysis.

This technical guide provides a comprehensive overview of rac-Terpinen-4-ol-d7, the deuterium-labeled analogue of Terpinen-4-ol. We will delve into its core physicochemical properties and explore the scientific rationale for its application as a superior internal standard in quantitative mass spectrometry-based assays. This document is intended for researchers, analytical chemists, and drug development professionals who require high-fidelity analytical methods for pharmacokinetic, metabolic, and quality control studies involving Terpinen-4-ol.

Core Physicochemical Properties and Identifiers

The fundamental characteristics of a reference standard are critical for its correct application. The properties of rac-Terpinen-4-ol-d7 are summarized below, providing a direct comparison with its unlabeled counterpart.

| Property | rac-Terpinen-4-ol-d7 | rac-Terpinen-4-ol (Unlabeled) |

| CAS Number | 1189483-12-2[][5] | 562-74-3[6] |

| Molecular Formula | C₁₀H₁₁D₇O[5] | C₁₀H₁₈O[6] |

| Molecular Weight | 161.29 g/mol [5] | 154.25 g/mol [6][7] |

| Synonyms | 4-Methyl-1-(1-methylethyl-d7)-3-cyclohexen-1-ol; p-Menth-1-en-4-ol-d7; (+/-)-4-Terpineol-d7[5] | 4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol; p-Menth-1-en-4-ol[8] |

| Isotopic Purity | Typically ≥98% | Not Applicable |

| Appearance | Colorless to pale yellow liquid[2] | Colorless to pale yellow liquid[2] |

The Scientific Imperative for Isotopic Labeling

Causality Behind Experimental Choice: Why Use a Deuterated Standard?

In quantitative analytical chemistry, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accuracy and precision.[9][10] The IS is a compound of known concentration added to every sample, calibrator, and quality control standard. Its purpose is to normalize the analytical signal of the target analyte, correcting for variations that can occur at virtually every stage of the analytical workflow, including:

-

Sample Extraction: Inefficiencies and variability in recovering the analyte from the sample matrix (e.g., plasma, tissue).

-

Instrumental Analysis: Fluctuations in injection volume and detector response.

-

Matrix Effects: Suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix.

A stable isotope-labeled (SIL) internal standard, such as rac-Terpinen-4-ol-d7, is considered the "gold standard" for quantitative analysis.[11] Because the seven deuterium atoms only minimally alter its chemical properties, rac-Terpinen-4-ol-d7 behaves almost identically to the native Terpinen-4-ol throughout the entire analytical process.[10] It will have the same extraction recovery, chromatographic retention time (with minor, predictable shifts), and ionization efficiency as the analyte. However, due to its higher mass (+7 Da), it is easily distinguished by the mass spectrometer. This co-eluting, physically similar but mass-differentiated standard provides the most reliable correction for potential errors, ensuring the integrity of the quantitative data.[11]

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Application in Pharmacokinetic and Metabolic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Terpinen-4-ol is fundamental to drug development and toxicology. In vitro studies using human liver microsomes have shown that Terpinen-4-ol is metabolized by cytochrome P450 enzymes, primarily CYP2A6 and CYP3A4.[12] These enzymes catalyze oxidation reactions, leading to the formation of metabolites such as epoxy-p-menthan-4-ols and p-menth-1-en-4,8-diol.[12]

Accurately tracking the concentration of the parent drug (Terpinen-4-ol) over time in biological fluids is the cornerstone of pharmacokinetic (PK) analysis. The use of rac-Terpinen-4-ol-d7 as an internal standard is critical in these studies to ensure that the measured concentrations are reliable, forming the basis for calculating key PK parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Caption: Metabolic pathway of (+)-Terpinen-4-ol by human P450 enzymes.[12]

Experimental Protocol: Quantification of Terpinen-4-ol in Human Plasma via LC-MS/MS

This section provides a self-validating protocol for the quantification of Terpinen-4-ol in human plasma. The inclusion of rac-Terpinen-4-ol-d7 is central to the method's robustness.

Materials and Reagents

-

Analytes: Terpinen-4-ol, rac-Terpinen-4-ol-d7 (Internal Standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic Acid, Human Plasma (K₂EDTA)

-

Equipment: Centrifuge, Vortex Mixer, Analytical Balance, LC-MS/MS System

Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Terpinen-4-ol and rac-Terpinen-4-ol-d7 in methanol.

-

Working Solutions: Prepare serial dilutions of the Terpinen-4-ol stock solution in 50:50 ACN:H₂O to create calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the rac-Terpinen-4-ol-d7 stock solution in 50:50 ACN:H₂O.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for blank matrix samples. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

-

LC System: UPLC/HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization: Electrospray Ionization, Positive Mode (ESI+)

-

MRM Transitions:

-

Terpinen-4-ol: Q1/Q3 (e.g., 137.1 -> 119.1)

-

rac-Terpinen-4-ol-d7: Q1/Q3 (e.g., 144.1 -> 126.1)

-

Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Terpinen-4-ol in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Caption: Bioanalytical workflow for Terpinen-4-ol quantification in plasma.

Conclusion

rac-Terpinen-4-ol-d7 is an indispensable tool for researchers and developers working with Terpinen-4-ol. Its physicochemical properties are nearly identical to the parent compound, allowing it to track and correct for analytical variability with the highest possible fidelity. By serving as a robust internal standard for mass spectrometry-based methods, it ensures the accuracy, precision, and reliability of quantitative data. The application of this deuterated standard is a hallmark of a well-designed, validatable bioanalytical method, empowering confident decision-making in drug metabolism, pharmacokinetics, and quality control studies.

References

-

rac Terpinen-4-ol-[d7] CAS 1189483-12-2. BOC Sciences.

-

Hart, P. H., et al. (2000). Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes. Inflammation Research, 49(11), 619-626.

-

Yadav, E., & Rao, R. A Promising Bioactive Component Terpinen-4-ol: A Review. International Journal of Pharmaceutical Sciences Review and Research.

-

Terpinen-4-ol. Wikipedia.

-

rac-Terpinen-4-ol | 562-74-3. Biosynth.

-

4-Terpineol, (+)-. PubChem, National Institutes of Health.

-

rac Terpinen-4-ol-d7 | CAS No: 1189483-12-2. Pharmaffiliates.

-

Preparation of terpinen-4-ol. Google Patents.

-

Kim, A., et al. (2012). Metabolism of (+)-terpinen-4-ol by cytochrome P450 enzymes in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 75(20), 1253-1259.

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.

-

Lee, H., et al. (2023). Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes. International Journal of Molecular Sciences, 24(13), 10695.

-

Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism. MDPI.

-

Chen, Y., et al. (2020). Terpinen-4-ol Enhances Disease Resistance of Postharvest Strawberry Fruit More Effectively than Tea Tree Oil by Activating the Phenylpropanoid Metabolism Pathway. Journal of Agricultural and Food Chemistry, 68(20), 5644-5653.

-

Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Standards.

-

Schug, K. A. (2017). Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC Blog.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpjournal.com [ijpjournal.com]

- 3. Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Terpinen-4-ol - Wikipedia [en.wikipedia.org]

- 7. 4-Terpineol, (+)- | C10H18O | CID 2724161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of (+)-terpinen-4-ol by cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for deuterated terpene standards

An In-Depth Technical Guide to the Synthesis and Analysis of Deuterated Terpene Standards

Authored by: A Senior Application Scientist

Abstract

Deuterated terpene standards are indispensable tools in modern analytical science, particularly for quantitative mass spectrometry-based assays in drug metabolism, pharmacokinetics, and clinical diagnostics.[1][2] Their near-identical chemical and physical properties to their protio-analogs ensure they serve as ideal internal standards, co-eluting during chromatographic separation and correcting for variability in sample extraction, matrix effects, and instrument response.[3][4][5] This guide provides a comprehensive overview of the principal synthetic pathways for preparing these critical reagents. We will explore the underlying mechanisms, provide field-proven experimental protocols, and detail the necessary analytical workflows for validating isotopic enrichment and chemical purity, ensuring every standard is part of a self-validating system.

The Rationale for Deuteration: Why Isotopic Labeling is the Gold Standard

In quantitative analysis, especially when dealing with complex biological matrices, an internal standard is essential for achieving accuracy and precision.[5] A deuterated standard is the highest-quality choice because its physicochemical behavior is virtually identical to the target analyte.[2] This stable isotope dilution (SID) method provides the highest possible analytical specificity.[2] The key advantage is the mass shift; the deuterated standard is chemically identical but isotopically distinct, allowing a mass spectrometer to differentiate it from the endogenous analyte. This distinction is crucial for correcting analytical variability and is a recognized best practice by regulatory bodies like the FDA and EMA.[3] Furthermore, the kinetic isotope effect (KIE), where C-D bonds are stronger and react slower than C-H bonds, can be leveraged to create metabolically stabilized drugs.[6]

Strategic Pathways for Deuterium Incorporation

The selection of a deuteration strategy depends on the target terpene's structure, the desired location of the deuterium labels, and the required level of isotopic enrichment. The most common and effective methods include catalytic exchange with deuterium gas, reduction with deuterated reagents, and acid/base-catalyzed exchange.

Pathway 1: Catalytic Deuteration and Isotope Exchange

This powerful method is used for both the reduction of unsaturated bonds (alkenes, carbonyls) and for direct H/D exchange on saturated carbons or aromatic rings.

Principle & Mechanism: In this heterogeneous catalytic process, the terpene and a deuterium source (typically D₂ gas) are brought into contact with a metal catalyst (e.g., Palladium on Carbon, Raney Nickel). The catalyst provides a surface for the dissociative adsorption of D₂, forming metal-deuteride bonds. The terpene also adsorbs onto the surface, allowing for the stepwise exchange of hydrogen atoms for deuterium or the addition of deuterium across a double bond.[7] For H/D exchange, the process is reversible, and driving the equilibrium requires an excess of the deuterium source.[7]

Expertise & Causality: The choice of catalyst is critical. Palladium on Carbon (Pd/C) is a versatile catalyst for both hydrogenation and H/D exchange. Raney Nickel is a more aggressive hydrogenation catalyst, often used for reducing aromatic systems like thymol to menthol.[8] The key experimental consideration is that conditions promoting H/D exchange can also lead to the reduction of any unsaturated functional groups. Therefore, this method is ideal for producing saturated deuterated terpenes or when complete deuteration is the goal. For selective deuteration without altering the terpene's saturation, other methods should be considered.

Experimental Protocol: Synthesis of d₆-L-Menthol from Thymol This protocol outlines the complete deuteration and reduction of thymol to produce a mixture of deuterated menthol isomers, from which the desired L-menthol can be isolated.

-

Reactor Setup: To a high-pressure hydrogenation vessel, add Thymol (1 equivalent) and Raney Nickel catalyst (1-5% by weight of Thymol).[8]

-

Solvent Addition: Add an inert solvent such as isopropanol.

-

Deuteration: Seal the vessel, purge with nitrogen gas, and then introduce deuterium gas (D₂) to the desired pressure (typically 50-100 atm).

-

Reaction: Heat the mixture to 100-350°C.[8] The reaction is typically complete within 8-24 hours.

-

Workup: Cool the reactor, vent the excess D₂ gas safely, and filter the reaction mixture through Celite to remove the catalyst.

-

Purification: The resulting mixture of deuterated menthol isomers can be purified by distillation. Further separation of the L-menthol isomer often requires fractional crystallization or chiral chromatography.[9][10]

Data Presentation: Catalyst and Condition Comparison

| Catalyst | Substrate | Deuterium Source | Temperature (°C) | Pressure (atm) | Typical Outcome |

|---|---|---|---|---|---|

| 10% Pd/C | Limonene | D₂ Gas | 25-80 | 1-10 | Deuterated p-menthane |

| Raney Ni | Thymol | D₂ Gas | 100-350 | 50-100 | Deuterated menthol isomers[8] |

| PtO₂ (Adams' cat.) | α-Pinene | D₂ Gas | 25 | 1-3 | Deuterated pinane |

| Pd/C-Al | Various | D₂O | 25-100 | N/A (in situ) | Chemo/regioselective H-D exchange[11] |

Visualization: Catalytic Deuteration of Thymol

Caption: Catalytic cycle for the synthesis of deuterated menthol from thymol.

Pathway 2: Reduction with Deuterated Metal Hydrides

This is the method of choice for selectively introducing deuterium by reducing carbonyl functional groups (ketones, aldehydes, esters, carboxylic acids).

Principle & Mechanism: Deuterated reducing agents, such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄), act as sources of a deuteride ion (:D⁻).[12] The deuteride performs a nucleophilic attack on the electrophilic carbonyl carbon. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the deuterated alcohol.

Expertise & Causality: The choice between NaBD₄ and LiAlD₄ is dictated by the reactivity of the carbonyl group.

-

Sodium Borodeuteride (NaBD₄): A mild reducing agent, highly selective for aldehydes and ketones.[13] It is safe to use in protic solvents like methanol or ethanol. This is the go-to reagent for converting a terpene ketone (e.g., carvone, menthone) into its corresponding deuterated alcohol.

-

Lithium Aluminum Deuteride (LiAlD₄): A very powerful and reactive reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. It reacts violently with protic solvents and must be used in anhydrous ethers (e.g., THF, diethyl ether). This reagent would be used if the target was, for example, the reduction of a terpene ester like methyl farnesoate.[14]

Experimental Protocol: Synthesis of d₁-Carveol from Carvone using NaBD₄

-

Dissolution: Dissolve (+)-Carvone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add sodium borodeuteride (NaBD₄, 1.1 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Slowly add water to quench any unreacted NaBD₄.

-

Extraction: Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting d₁-carveol can be purified by flash column chromatography on silica gel.

Visualization: Reduction of Carvone to d₁-Carveol

Caption: General workflow for the synthesis of a deuterated alcohol from a ketone.

Pathway 3: Acid or Base-Catalyzed H/D Exchange

This method is highly effective for incorporating deuterium at positions alpha to a carbonyl group or on aromatic rings.[15]

Principle & Mechanism: In the presence of a deuterated base (e.g., NaOD in D₂O), protons on the carbon adjacent to a carbonyl (alpha-protons) are acidic enough to be removed, forming an enolate intermediate. This enolate is then quenched by the D₂O solvent, installing a deuterium atom.[16] Given enough time, all alpha-protons will be exchanged for deuterium.[16] Similarly, a strong deuterated acid (e.g., D₂SO₄) can catalyze the exchange of protons on an aromatic ring via an electrophilic aromatic substitution mechanism.[15]

Expertise & Causality: This method offers excellent regioselectivity for specific positions. It is less useful for terpenes lacking such activating functional groups. The primary consideration is the stability of the molecule to strong acidic or basic conditions. Some terpenes may undergo rearrangement or degradation, so pilot reactions are advised. This is the most cost-effective method when D₂O is the only required isotopic reagent.

Experimental Protocol: α-Deuteration of Menthone

-

Reactor Setup: In a sealed vial, dissolve Menthone (1 equivalent) in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 5% w/v).

-

Reaction: Heat the mixture with stirring at 60-80°C. Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by GC-MS.

-

Equilibration: The exchange is an equilibrium process. To achieve high levels of incorporation (>98%), the reaction may need to run for 24-72 hours.

-

Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the deuterated menthone with a solvent like hexane or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: The solvent can be removed under reduced pressure. Further purification by chromatography is usually not necessary if the starting material was pure.

Analytical Validation: The Self-Validating System

A synthesized standard is only useful if its identity, purity, and isotopic enrichment are rigorously confirmed. This validation is a critical part of the process.

Principle & Workflow: The primary tools for validation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC provides chromatographic separation, ensuring chemical purity, while MS provides mass information to confirm deuterium incorporation.[17] NMR confirms the location of the deuterium atoms by observing the disappearance of signals in the ¹H spectrum.

Protocol: GC-MS Analysis for Isotopic Enrichment

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized deuterated standard in a suitable solvent like ethyl acetate.

-

Instrument Setup: Use a standard GC-MS system. A typical GC program would involve a temperature ramp from 50°C to 250°C to ensure good separation. The MS should be operated in full scan mode to observe the entire molecular ion cluster.

-

Analysis: Inject the sample. The resulting mass spectrum for the chromatographic peak of interest will show a cluster of ions.

-

Data Interpretation:

-

Unlabeled Standard: The mass spectrum will show a base peak at the molecular weight (M) and a smaller peak at M+1 due to the natural abundance of ¹³C.

-

Deuterated Standard: The entire molecular ion cluster will be shifted by the number of incorporated deuterium atoms. For a d₃-standard, the base peak will be at M+3.

-

Calculating Enrichment: Isotopic enrichment is calculated by comparing the relative intensities of the mass ions in the cluster. For a d₃-standard, the enrichment (%) is approximately: [Intensity(M+3) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+3))] * 100. High-purity standards should have at least 98% isotopic enrichment.[3]

-

Visualization: Analytical Validation Workflow

Caption: Workflow for the analytical validation of a deuterated terpene standard.

Conclusion

The synthesis of high-purity deuterated terpene standards is a multi-step process that requires careful selection of the synthetic pathway based on the target molecule's structure and the desired labeling pattern. By combining robust chemical synthesis with rigorous analytical validation, researchers can produce reliable internal standards that are foundational to achieving accurate and reproducible results in quantitative mass spectrometry. The protocols and principles outlined in this guide provide a framework for the successful in-house production of these essential analytical reagents.

References

-

Title: Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers | ACS Omega Source: ACS Publications URL: [Link]

-

Title: Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements - PMC Source: PubMed Central URL: [Link]

-

Title: Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC Source: PubMed Central URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: Galore International Journal of Applied Sciences and Humanities URL: [Link]

- Title: A kind of synthesis technique of L menthols - Google Patents Source: Google Patents URL

- Title: Preparation method for deuterated compound - Google Patents Source: Google Patents URL

-

Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: MDPI URL: [Link]

-

Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews Source: ACS Publications URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]

-

Title: Decoding Catalysis by Terpene Synthases - PMC Source: NIH URL: [Link]

-

Title: Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization Source: PubMed Central URL: [Link]

-

Title: menthol: Industrial synthesis routes and recent development Source: Thieme Connect URL: [Link]

-

Title: Enzymatic Synthesis of Methylated Terpene Analogues Using the Plasticity of Bacterial Terpene Synthases Source: ResearchGate URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

- Title: Process for preparing synthetic cannabinoids - Google Patents Source: Google Patents URL

-

Title: Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions Source: MDPI URL: [Link]

-

Title: Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends Source: MDPI URL: [Link]

-

Title: Preparation of natural menthol crystals Source: KUNSHAN ODOWELL CO.,LTD URL: [Link]

-

Title: Limonene Degradation Pathway Source: Eawag-BBD URL: [Link]

-

Title: Catalytic Conversion of Terpenes into Fine Chemicals Source: ResearchGate URL: [Link]

-

Title: Convenient synthesis of deuterium labelled sesquiterpenes Source: ResearchGate URL: [Link]

-

Title: Hydrogen–deuterium exchange - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 14.3.1: Catalytic Deuteration Source: Chemistry LibreTexts URL: [Link]

- Title: Method for preparing D- or L-menthol - Google Patents Source: Google Patents URL

-

Title: Schematic diagram of the d-limonene biosynthetic pathway... Source: ResearchGate URL: [Link]

-

Title: Hydrogen–deuterium exchange reactions | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Why can the deuterated internal standard method be used for quantification... Source: Baijiahao URL: [Link]

-

Title: D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC Source: PubMed Central URL: [Link]

-

Title: Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process Source: NIH URL: [Link]

-

Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

-

Title: Photochemical methods for deuterium labelling of organic molecules Source: RSC Publishing URL: [Link]

-

Title: d-LIMONENE - Some Naturally Occurring Substances Source: NCBI Bookshelf URL: [Link]

-

Title: Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry Source: YouTube URL: [Link]

-

Title: How will we synthesize Limonene and what type of subsituation involve in Limonene? Source: Quora URL: [Link]

-

Title: CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange Source: YouTube URL: [Link]

-

Title: Optimizing Distillation Techniques for Isotopic Determinations in Beverages Source: BrJAC URL: [Link]

-

Title: 6: Strategies in (-)-Menthol Synthesis Source: Chemistry LibreTexts URL: [Link]

-

Title: Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies... Source: PubMed Central URL: [Link]

-

Title: Isotope Enrichment Using Microchannel Distillation Technology Source: Pacific Northwest National Laboratory URL: [Link]

-

Title: Synthesis of side chain specifically deuterated (−)‐Δ9‐tetrahydrocannabinols Source: ResearchGate URL: [Link]

- Title: Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol...

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN105461516B - A kind of synthesis technique of L menthols - Google Patents [patents.google.com]

- 9. Preparation of natural menthol crystals - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]

- 10. EP1223223B1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 13. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Labyrinth: An In-Depth Technical Guide to the Mass Spectrum Analysis of rac-Terpinen-4-ol-d7

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Marker

In the intricate world of analytical chemistry, particularly within pharmaceutical and flavor sciences, the use of isotopically labeled internal standards is paramount for achieving the highest degree of accuracy and precision in quantitative analyses. This guide delves into the mass spectrometric analysis of racemic Terpinen-4-ol-d7, a deuterated analog of the naturally occurring monoterpenoid, Terpinen-4-ol. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the underlying principles and rationale that govern the fragmentation of this labeled compound, thereby empowering researchers to confidently interpret their own data and troubleshoot potential analytical hurdles. This document is structured to provide a comprehensive understanding, from the foundational chemistry to the nuances of data interpretation, ensuring scientific integrity and fostering a deeper appreciation for the power of isotopic labeling in mass spectrometry.

Introduction to Terpinen-4-ol and the Significance of Deuteration

Terpinen-4-ol is a tertiary monocyclic terpene alcohol and a primary active constituent of tea tree oil (Melaleuca alternifolia), renowned for its diverse biological activities.[1][2] Its chemical formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol .[1][3] In drug development and quality control, accurate quantification of Terpinen-4-ol in complex matrices is crucial. The use of a deuterated internal standard, such as rac-Terpinen-4-ol-d7, is the gold standard for such quantitative assays.

Isotopic labeling involves the substitution of one or more atoms in a molecule with their heavier, stable isotopes. In the case of Terpinen-4-ol-d7, seven hydrogen atoms (¹H) are replaced with deuterium (²H or D). This substitution results in a molecule that is chemically identical to the native compound in its reactivity and chromatographic behavior but possesses a distinct, higher mass. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based quantification, allowing for its clear differentiation from the unlabeled analyte.

The "d7" designation in rac-Terpinen-4-ol-d7 most commonly refers to the deuteration of the six hydrogens of the two methyl groups of the isopropyl moiety and the hydrogen of the hydroxyl group. This labeling strategy is chemically robust and provides a significant mass shift, minimizing isotopic overlap with the unlabeled analyte.

The Mass Spectrometric Fingerprint: Unraveling the Fragmentation of Terpinen-4-ol

Electron Ionization (EI) mass spectrometry is the most common technique for the analysis of volatile compounds like Terpinen-4-ol. In the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The mass spectrum of unlabeled rac-Terpinen-4-ol is well-documented in spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.[3] The key fragmentation pathways for Terpinen-4-ol are:

-

Loss of a methyl group (-CH₃): This results in a fragment ion at m/z 139.

-

Loss of a hydroxyl radical (-•OH): This leads to a fragment at m/z 137.

-

Dehydration (loss of H₂O): A common fragmentation for alcohols, producing a fragment at m/z 136.[4]

-

Loss of an isopropyl group (-C₃H₇): This cleavage gives rise to a fragment at m/z 111.

-

Formation of the base peak at m/z 71: This prominent ion is a result of a more complex rearrangement and fragmentation of the ring structure.

Predicting the Impact of Deuteration: The Mass Spectrum of rac-Terpinen-4-ol-d7

Assuming the d7 labeling pattern where the isopropyl methyl groups and the hydroxyl group are deuterated, we can predict the corresponding shifts in the mass spectrum of rac-Terpinen-4-ol-d7.

| Ion | Unlabeled Terpinen-4-ol (m/z) | Predicted rac-Terpinen-4-ol-d7 (m/z) | Mass Shift (Δm/z) | Notes |

| Molecular Ion [M]⁺• | 154 | 161 | +7 | Full deuteration |

| [M - CH₃]⁺ | 139 | 143 | +4 | Loss of a -CD₃ group |

| [M - •OH]⁺ | 137 | 143 | +6 | Loss of a -•OD radical |

| [M - H₂O]⁺• | 136 | 142 | +6 | Loss of D₂O |

| [M - C₃H₇]⁺ | 111 | 111 | 0 | Loss of the unlabeled portion of the isopropyl group |

| Base Peak | 71 | 71 or 72 | 0 or +1 | Fragmentation of the ring, less likely to contain deuterium |

It is important to note that in practice, some H/D scrambling can occur during fragmentation, which may lead to minor peaks at other m/z values.[5] For instance, the loss of HDO instead of D₂O could result in a peak at m/z 143. Careful examination of the full spectrum is necessary for a complete interpretation.

Experimental Protocol: A Self-Validating GC-MS Workflow

This section outlines a robust and self-validating protocol for the analysis of rac-Terpinen-4-ol-d7.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of rac-Terpinen-4-ol-d7 in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking known concentrations of unlabeled Terpinen-4-ol into a constant concentration of the rac-Terpinen-4-ol-d7 internal standard solution.

-

Sample Preparation: For analysis of Terpinen-4-ol in a sample matrix (e.g., essential oil, plasma), perform a suitable extraction (e.g., liquid-liquid extraction, solid-phase extraction) and spike the final extract with the rac-Terpinen-4-ol-d7 internal standard prior to injection.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.[6]

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[6]

-

Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended for good separation of terpenes.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 5°C/minute to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-200.

-

Data Analysis

-

Peak Identification: Identify the peaks for Terpinen-4-ol and rac-Terpinen-4-ol-d7 based on their retention times and mass spectra.

-

Quantification: For each calibration standard and sample, determine the peak area of the characteristic ions for both the analyte and the internal standard (e.g., m/z 71 for Terpinen-4-ol and m/z 142 for rac-Terpinen-4-ol-d7).

-

Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

Concentration Determination: Use the calibration curve to determine the concentration of Terpinen-4-ol in the unknown samples.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the key fragmentation events, the following diagrams are provided.

Caption: GC-MS analytical workflow for the quantification of Terpinen-4-ol.

Caption: Predicted primary fragmentation pathways of rac-Terpinen-4-ol-d7.

Conclusion: The Power of Precision

The mass spectrum analysis of rac-Terpinen-4-ol-d7 provides a powerful tool for the accurate and reliable quantification of its unlabeled counterpart. By understanding the fundamental principles of mass spectrometry, the specific fragmentation patterns of Terpinen-4-ol, and the predictable mass shifts introduced by deuterium labeling, researchers can develop and validate robust analytical methods. This in-depth guide serves as a foundational resource, empowering scientists in drug development and other fields to harness the precision of isotopic dilution mass spectrometry for their critical analytical needs. The self-validating nature of using a stable isotope-labeled internal standard ensures the highest level of confidence in the generated data, a cornerstone of scientific integrity.

References

-

Agilent Technologies. (2020, May 26). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Agilent. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11230, Terpinen-4-ol. [Link]

-

National Institute of Standards and Technology. Terpinen-4-ol. NIST Chemistry WebBook. [Link]

-

Reddit. (2025, March 11). Spectrum of deuterated alcohols different than expected. r/massspectrometry. [Link]

-

UAV. (n.d.). the search structure of terpinen-4-ol using its fragmentation energy profile: case study for a gc-ms analysis of the lavender oil. [Link]

-

Wikipedia. (n.d.). Terpinen-4-ol. [Link]

-

Yadav, E., & Rao, R. (n.d.). A PROMISING BIOACTIVE COMPONENT TERPINEN-4-OL: A REVIEW. [Link]

Sources

Terpinen-4-ol: A Technical Guide to its Biological Activities and Therapeutic Potential

Foreword: Unveiling the Potential of a Natural Terpene

Terpinen-4-ol, a monoterpenoid alcohol and the primary active constituent of tea tree oil (from Melaleuca alternifolia), has emerged from the realm of traditional medicine into the forefront of modern scientific investigation. Its well-documented broad-spectrum biological activities, ranging from potent antimicrobial and anti-inflammatory effects to promising anticancer properties, position it as a molecule of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the multifaceted biological functions of non-deuterated Terpinen-4-ol, grounded in experimental evidence and mechanistic insights. We will delve into the causality behind experimental designs, present self-validating protocols, and visualize the complex signaling pathways it modulates, offering a comprehensive resource for harnessing its therapeutic potential.

Antimicrobial Activities: A Multi-pronged Attack on Pathogens

Terpinen-4-ol is widely recognized for its robust antimicrobial properties, exhibiting efficacy against a diverse range of bacteria, fungi, and viruses.[1] This broad-spectrum activity is a key driver of its therapeutic applications.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of Terpinen-4-ol involves the disruption of microbial cell membranes. Its lipophilic nature allows it to partition into the bacterial cytoplasmic membrane, leading to a loss of structural integrity and function.[2] This disruption manifests as increased membrane permeability, leakage of intracellular components such as ions (Ca2+, Mg2+) and nucleic acids, and ultimately, cell death.[3][4] Studies have shown that Terpinen-4-ol can cause morphological changes in bacteria, including cell wall damage and plasmolysis.[3]

Beyond direct membrane damage, Terpinen-4-ol can also interfere with crucial cellular processes, including protein and DNA synthesis.[3] Furthermore, it has demonstrated the ability to inhibit biofilm formation, a critical virulence factor in many pathogenic bacteria, and can even disrupt established biofilms.[5] This is achieved, in part, by interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm development.[6]

Antifungal Properties

Terpinen-4-ol is a potent antifungal agent, particularly against Candida species, including azole-resistant strains.[7][8] Similar to its antibacterial action, its antifungal activity is primarily attributed to the disruption of the fungal cell membrane's structure and function. This leads to increased permeability and the leakage of vital cellular contents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Terpinen-4-ol is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Microorganism | MIC Range (% v/v) | MBC/MFC (% v/v) | Reference |

| Staphylococcus aureus | 0.25 | 0.5 | [5] |

| Streptococcus agalactiae | 0.0098 (98 µg/mL) | 0.0196 (196 µg/mL) | [3] |

| Candida albicans (azole-susceptible & resistant) | 0.06 | 0.06 | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the MIC of Terpinen-4-ol against a bacterial strain.

Materials:

-

Terpinen-4-ol

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile pipette tips and tubes

-

Incubator

Procedure:

-

Preparation of Terpinen-4-ol Stock Solution: Prepare a stock solution of Terpinen-4-ol in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the Terpinen-4-ol solution in the 96-well plate, with each well containing 100 µL of the diluted compound.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no Terpinen-4-ol) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Terpinen-4-ol that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Immune Response

Terpinen-4-ol exhibits significant anti-inflammatory properties by modulating the production of key inflammatory mediators. This activity is crucial for its potential in treating inflammatory conditions.

Mechanism of Anti-inflammatory Action

Terpinen-4-ol can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8, in activated human monocytes.[9] It can also inhibit the production of prostaglandin E2, another important mediator of inflammation.[9] The underlying mechanism involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][10] By inhibiting these pathways, Terpinen-4-ol can effectively downregulate the expression of inflammatory genes.

In Vivo Anti-inflammatory Effects

In animal models, Terpinen-4-ol has been shown to reduce inflammation. For instance, in a murine model of oral candidiasis, oral treatment with Terpinen-4-ol suppressed the increase of inflammatory markers such as myeloperoxidase activity and macrophage inflammatory protein-2 in tongue homogenates.[11]

Signaling Pathway of Terpinen-4-ol's Anti-inflammatory Action

Caption: Terpinen-4-ol's inhibition of inflammatory signaling pathways.

Experimental Protocol: Measurement of Cytokine Production in Macrophages

This protocol details the assessment of Terpinen-4-ol's effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Terpinen-4-ol

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Terpinen-4-ol for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the Terpinen-4-ol treated groups to the LPS-only control group.

Anticancer Activity: Inducing Programmed Cell Death

Emerging evidence highlights the potential of Terpinen-4-ol as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.

Mechanism of Anticancer Action

The primary mechanism of Terpinen-4-ol's anticancer activity is the induction of apoptosis, or programmed cell death.[12][13] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[14] In the intrinsic pathway, Terpinen-4-ol can induce the loss of mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3.[14] In the extrinsic pathway, it can activate caspase-8.[12] The activation of these caspases culminates in the execution of apoptosis, characterized by DNA fragmentation and cell dismantling.

Quantitative Anticancer Data

The cytotoxic effect of Terpinen-4-ol on cancer cells is often evaluated by determining the IC50 value, the concentration that inhibits 50% of cell growth.

| Cell Line | Cancer Type | IC50 | Reference |

| HL-60 | Human Leukemia | 30 µM | [12] |

| A549 | Non-small Cell Lung Cancer | Varies with concentration and time | [15] |

| CL1-0 | Non-small Cell Lung Cancer | Varies with concentration and time | [15] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to assess the effect of Terpinen-4-ol on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Terpinen-4-ol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Terpinen-4-ol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Induction Pathways by Terpinen-4-ol

Caption: Terpinen-4-ol induces apoptosis via intrinsic and extrinsic pathways.

Safety and Pharmacokinetics

While Terpinen-4-ol demonstrates significant therapeutic potential, a thorough understanding of its safety and pharmacokinetic profile is essential for its development as a drug. In vivo studies in rats have shown that topically applied Terpinen-4-ol is absorbed into the dermis.[5] However, further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to establish safe dosage regimens for various applications.

Conclusion and Future Directions

Terpinen-4-ol is a promising natural compound with a remarkable range of biological activities. Its well-defined antimicrobial, anti-inflammatory, and anticancer properties, supported by growing mechanistic evidence, make it a strong candidate for further preclinical and clinical development. Future research should focus on optimizing its delivery systems to enhance bioavailability and target specificity, conducting comprehensive toxicological studies, and exploring its synergistic effects with existing therapeutic agents. The in-depth understanding of its molecular targets and signaling pathways, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile natural molecule.

References

- Nogueira, M. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages.

- Zhang, X., et al. (2024). Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism. International Journal of Molecular Sciences, 25(12), 6517.

- Yadav, E., & Rao, R. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org, 2024021323.

- Wu, C. S., et al. (2012). Terpinen-4-ol induces apoptosis in human nonsmall cell lung cancer in vitro and in vivo.

- Wei, Q., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology, 75(10), 1214-1220.

- Satyal, P., et al. (2020). Terpenoids: Natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential. Molecules, 25(24), 5903.

- Wu, C. S., et al. (2012). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo.

- Ninomiya, K., et al. (2013). Suppression of inflammatory reactions by terpinen-4-ol, a main constituent of tea tree oil, in a murine model of oral candidiasis and its suppressive activity to cytokine production of macrophages in vitro. Biological & Pharmaceutical Bulletin, 36(5), 817-824.

- Kwiecinski, J., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2977.

- Nogueira, M. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages.

- Ma, L., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology, 75(10), 1214–1220.

- Banjerdpongchai, R., et al. (2016). Terpinen-4-ol Induces Autophagic and Apoptotic Cell Death in Human Leukemic HL-60 Cells. Asian Pacific Journal of Cancer Prevention, 17(6), 2951-2957.

- Li, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Frontiers in Nutrition, 9, 959359.

- Mondello, F., et al. (2006). In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. BMC Infectious Diseases, 6, 158.

- Carson, C. F., Mee, B. J., & Riley, T. V. (2006). Mechanism of action of Melaleuca alternifolia (tea tree) oil on Staphylococcus aureus determined by time-kill, lysis, leakage, and salt tolerance assays and electron microscopy. Antimicrobial Agents and Chemotherapy, 50(6), 1914–1920.

- Ding, Y., et al. (2023). The Inhibition of Mitogen-Activated Protein Kinases (MAPKs) and NF-κB Underlies the Neuroprotective Capacity of a Cinnamon/Curcumin/Turmeric Spice Blend in Aβ-Exposed THP-1 Cells. International Journal of Molecular Sciences, 24(23), 17006.

- Khaw-on, P., & Banjerdpongchai, R. (2012). Induction of Intrinsic and Extrinsic Apoptosis Pathways in the Human Leukemic MOLT-4 Cell Line by Terpinen-4-ol. Asian Pacific Journal of Cancer Prevention, 13(10), 5131-5136.

- Mondello, F., et al. (2006). In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. BMC Infectious Diseases, 6, 158.

- Johansen, B., et al. (2022).

- Liu, T., et al. (2021). Western blot analysis of NF-κB pathway activation in RAW264.7 macrophages incubated with rTsCatL2.

- Rahman, M. A., et al. (2023). Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis.

- Wu, C. S., et al. (2012). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo.

- Hart, P. H., et al. (2000). Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes.

Sources

- 1. scispace.com [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Suppression of inflammatory reactions by terpinen-4-ol, a main constituent of tea tree oil, in a murine model of oral candidiasis and its suppressive activity to cytokine production of macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journal.waocp.org [journal.waocp.org]

- 13. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Terpinen-4-ol: A Technical Guide to its Antiseptic and Antimicrobial Properties

Abstract

Terpinen-4-ol, a monocyclic monoterpene alcohol, stands as the principal bioactive constituent of Tea Tree Oil (TTO), derived from the Australian native plant Melaleuca alternifolia.[1][2] This technical guide provides an in-depth exploration of the antiseptic and antimicrobial properties of Terpinen-4-ol, designed for researchers, scientists, and drug development professionals. We will delve into its broad-spectrum activity, multifaceted mechanisms of action, and its efficacy against a range of clinically relevant pathogens, including antibiotic-resistant strains. Furthermore, this guide will present detailed experimental protocols for evaluating its antimicrobial potential and discuss its synergistic interactions with conventional antibiotics and its anti-inflammatory and immunomodulatory activities.

Introduction: The Rise of a Natural Antimicrobial

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their inherent chemical diversity, represent a promising reservoir for the discovery of new anti-infective leads. Terpinen-4-ol has emerged as a compelling candidate due to its potent and broad-spectrum antimicrobial properties.[3][4] It is the primary contributor to the well-documented antimicrobial activity of TTO.[1][2] This guide will dissect the scientific evidence underpinning the therapeutic potential of Terpinen-4-ol, offering a comprehensive resource for its study and application.

Physicochemical Properties and Bioavailability

Understanding the physicochemical characteristics of Terpinen-4-ol is fundamental to appreciating its biological activity. As a monoterpene, it possesses both hydrophilic and hydrophobic properties, enabling it to traverse the aqueous environment surrounding microbial cells and penetrate the lipid-rich cell membranes.[2] In silico analyses suggest that Terpinen-4-ol exhibits favorable pharmacokinetic parameters, including good theoretical oral bioavailability, solubility, and distribution, making it a promising candidate for various therapeutic applications.[1]

Spectrum of Antimicrobial Activity

Terpinen-4-ol demonstrates a broad spectrum of activity against a diverse array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[2][3] Its efficacy extends to clinically significant pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[3]

Antibacterial Activity

Terpinen-4-ol exhibits both bacteriostatic and bactericidal effects.[3] It is effective against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Legionella pneumophila.[1][2][3]

Antifungal Activity

The compound has demonstrated significant antifungal activity against various yeasts and molds.[4] Notably, it is effective against Candida albicans, including azole-resistant strains, a common cause of opportunistic infections.[5][6] Studies have shown that Terpinen-4-ol can inhibit the growth of Botrytis cinerea, a plant-pathogenic fungus.[4]

Antiviral and Other Activities

Beyond its antibacterial and antifungal properties, Terpinen-4-ol has also been reported to possess antiviral and insecticidal effects.[2]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of Terpinen-4-ol stems from its ability to disrupt fundamental cellular processes in pathogens. Its primary mode of action involves the disruption of cell membrane integrity.

Disruption of Cell Membrane Integrity

The lipophilic nature of Terpinen-4-ol allows it to partition into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3][5] This mechanism is supported by scanning electron microscopy studies that reveal morphological changes and damage to bacterial cells upon treatment with Terpinen-4-ol.[2]

Inhibition of Cellular Respiration and Other Metabolic Processes

Terpinen-4-ol can also interfere with cellular respiration and other vital metabolic pathways. By disrupting the proton motive force across the cell membrane, it can inhibit ATP synthesis and other energy-dependent processes.

Interference with Cell Wall Synthesis

Evidence suggests that Terpinen-4-ol may also interfere with the synthesis of the bacterial cell wall.[1] Molecular docking studies have indicated that penicillin-binding protein 2a (PBP2a), a key enzyme in cell wall synthesis in MRSA, is a potential target of Terpinen-4-ol.[1][7]

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Terpinen-4-ol has demonstrated remarkable activity against biofilms, both by inhibiting their formation and by disrupting established biofilms.[1][3][7] It can interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm development, and reduce the production of extracellular matrix components.[3]

Below is a diagram illustrating the multifaceted antimicrobial mechanisms of Terpinen-4-ol.

Caption: Antimicrobial mechanisms of Terpinen-4-ol.

Quantitative Assessment of Antimicrobial Activity

To rigorously evaluate the antimicrobial potency of Terpinen-4-ol, standardized in vitro susceptibility testing methods are employed. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters determined through these assays.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for Terpinen-4-ol against various pathogens.

| Microorganism | Strain | MIC Range (% v/v) | Reference |

| Staphylococcus aureus | Multiple Strains | 0.25 | [1] |

| Legionella pneumophila | Multiple Strains | 0.06 - 0.125 | [2] |

| Candida species | Azole-susceptible & -resistant | 0.06 | [5][6] |

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A substance is typically considered bactericidal when the MBC is no more than four times the MIC.

| Microorganism | Strain | MBC (% v/v) | MBC/MIC Ratio | Reference |

| Staphylococcus aureus | Multiple Strains | 0.5 | 2 | [1] |

| Legionella pneumophila | Multiple Strains | 0.25 - 0.5 | 2-4 | [2] |

Experimental Protocols

The following section provides a detailed, step-by-step methodology for determining the MIC and MBC of Terpinen-4-ol, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay for MIC Determination

This method is a standard for determining the MIC of antimicrobial agents.

Materials:

-

Terpinen-4-ol

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (microorganism in broth without Terpinen-4-ol)

-

Negative control (broth only)

-

Solvent for Terpinen-4-ol (e.g., DMSO, ensuring final concentration is non-inhibitory)

Procedure:

-

Preparation of Terpinen-4-ol dilutions: Prepare a stock solution of Terpinen-4-ol in the chosen solvent. Perform serial two-fold dilutions in the appropriate broth medium in the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculation: Add a standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is the lowest concentration of Terpinen-4-ol that shows no visible growth (turbidity) after incubation.

Determination of MBC

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquots onto an appropriate agar medium.

-

Incubate the agar plates under suitable conditions.